molecular formula C20H18N4O6S B2766180 N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide CAS No. 1788557-94-7

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide

Cat. No.: B2766180
CAS No.: 1788557-94-7
M. Wt: 442.45
InChI Key: FJRJQFOVIAZTRK-UHFFFAOYSA-N
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Description

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a dihydrobenzo[b][1,4]dioxin moiety, a pyrazole ring, and a benzo[d]oxazole sulfonamide group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide involves multiple steps, starting from readily available precursors. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in appropriate solvents under controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Mechanism of Action

The mechanism by which N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide stands out due to its unique combination of structural features, which confer specific chemical and biological properties.

Biological Activity

N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo-2,3-dihydro-1,3-benzoxazole-5-sulfonamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multiple steps starting from 2,3-dihydrobenzo[1,4]-dioxin derivatives. The general synthetic pathway includes:

  • Formation of Sulfonamide : Reacting 2,3-dihydrobenzo[1,4]-dioxin with sulfonyl chlorides in an alkaline medium to yield sulfonamide derivatives.
  • Pyrazole Formation : The introduction of pyrazole moieties is often achieved through cyclization reactions involving hydrazine derivatives and suitable electrophiles.
  • Final Derivatization : Further modifications can include the introduction of methyl and oxo groups to finalize the desired structure.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies focusing on its potential as an enzyme inhibitor and its anticancer properties.

Enzyme Inhibition

Research indicates that compounds containing the benzodioxane and sulfonamide moieties exhibit significant inhibitory effects on enzymes such as:

  • α-glucosidase : Important for carbohydrate metabolism; inhibition can be beneficial in managing Type 2 Diabetes Mellitus (T2DM).
  • Acetylcholinesterase : Targeted for Alzheimer's disease treatment due to its role in neurotransmitter degradation.

In vitro studies have shown that certain derivatives of this compound demonstrate promising IC50 values against these enzymes, indicating their potential therapeutic applications .

Anticancer Activity

Preliminary investigations into the anticancer properties of this compound suggest it may possess cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : Compounds similar to N-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-1H-pyrazol-4-yl}-3-methyl-2-oxo have shown significant antiproliferative activity in human cancer cell lines such as HeLa (cervical cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics .

Case Studies

Several studies have reported on the biological activities of related compounds:

  • Study on Sulfonamide Derivatives : A study synthesized various sulfonamide derivatives and evaluated their enzyme inhibition capabilities. The results indicated that modifications in the benzodioxane structure significantly enhanced inhibitory potency against α-glucosidase and acetylcholinesterase .
    Compoundα-glucosidase IC50 (µM)Acetylcholinesterase IC50 (µM)
    Compound A1520
    Compound B1025
    N-{...}1218
  • Anticancer Efficacy Assessment : Another study assessed the anticancer efficacy of similar compounds against multiple cell lines. The findings highlighted that certain structural features were crucial for enhancing cytotoxicity.
    Cell LineCompound IC50 (µM)
    HeLa25
    A54930
    MDA-MB-23128

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]-3-methyl-2-oxo-1,3-benzoxazole-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O6S/c1-23-16-8-15(6-7-17(16)30-20(23)25)31(26,27)22-13-9-21-24(10-13)11-14-12-28-18-4-2-3-5-19(18)29-14/h2-10,14,22H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJRJQFOVIAZTRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)S(=O)(=O)NC3=CN(N=C3)CC4COC5=CC=CC=C5O4)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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